An In-depth Technical Guide to the Discovery and Isolation of Streptomycin from Streptomyces griseus
An In-depth Technical Guide to the Discovery and Isolation of Streptomycin from Streptomyces griseus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of streptomycin (B1217042), the first aminoglycoside antibiotic effective against tuberculosis. It details the seminal research conducted by Selman Waksman, Albert Schatz, and Elizabeth Bugie, and provides detailed experimental protocols for the isolation of Streptomyces griseus, fermentation for streptomycin production, and subsequent extraction and purification of the antibiotic.
Historical Context and Discovery
The discovery of streptomycin in 1943 at Rutgers University marked a pivotal moment in the history of medicine, offering the first effective treatment for tuberculosis, a disease that was a leading cause of death at the time.[1][2] The research was part of a systematic program led by Dr. Selman Waksman to screen soil microbes, particularly actinomycetes, for antimicrobial properties.[1][3]
While Selman Waksman was awarded the Nobel Prize in Physiology or Medicine in 1952 for his "ingenious, systematic, and successful studies of the soil microbes that led to the discovery of streptomycin," the direct discovery and isolation of the antibiotic is now largely credited to his graduate student, Albert Schatz.[4][5] Schatz, working under Waksman's guidance, conducted the crucial experiments that isolated the streptomycin-producing strain of Streptomyces griseus and demonstrated its activity against Mycobacterium tuberculosis.[6][7] The initial announcement of the discovery was published in January 1944 by Schatz, Bugie, and Waksman.[8]
Another key figure in this discovery was Elizabeth Bugie, a master's student in Waksman's lab. Bugie played a significant role in the research, including confirming the antimicrobial activity of streptomycin.[9][10] Despite her contributions, her name was not included on the patent for streptomycin.[11] She, along with Schatz, did receive a small percentage of the royalties after a lawsuit.[12][13]
The timeline of this groundbreaking discovery was relatively rapid, spurred by the urgent need for new therapeutics during World War II.[3] Schatz first isolated streptomycin on October 19, 1943.[4][7] By early 1944, its potent activity against both Gram-positive and Gram-negative bacteria, including the tubercle bacillus, was established.[6][8]
Quantitative Data
Streptomycin Production Yields
The production of streptomycin by Streptomyces griseus can be optimized by adjusting fermentation conditions and media composition. The following table summarizes reported yields under various conditions.
| Fermentation Medium | Key Components | Reported Yield | Reference |
| Synthetic Glucose-Casein Medium | Glucose, Casein, Salts | 3,000 µg/mL | [14][15] |
| Hockenhull Nutrient Medium | Glucose (2.5%), Extracted Soybean Meal (45%), NaCl (0.25%) | >1200 mg/L | [4] |
| Optimized Medium | Rice Bran (Carbon Source), Glycine/Peptone (Nitrogen Source), pH 9 | 80% of sample (8.69 mg/mL) | [16][17] |
Antimicrobial Activity of Streptomycin
Streptomycin exhibits broad-spectrum activity against a variety of bacteria. The Minimum Inhibitory Concentration (MIC) is a key measure of its potency.
| Bacterial Species | Gram Stain | MIC Range (µg/mL) | Reference |
| Escherichia coli | Negative | 4 - >64 | [13] |
| Staphylococcus aureus | Positive | 1.73 | [18] |
| Pseudomonas aeruginosa | Negative | 1.6 - 50 | [19] |
| Mycobacterium tuberculosis | N/A | 0.25 - >8.0 | [2] |
| Bacillus subtilis | Positive | 15.6 | [18] |
| Shigella dysenteriae | Negative | 1000 | [18] |
| Leptospira interrogans | Negative | 0.39 - 3.13 | [20] |
Note: MIC values can vary significantly depending on the bacterial strain, testing methodology, and resistance mechanisms.
Experimental Protocols
Protocol 1: Isolation of Streptomyces griseus from Soil
This protocol outlines the steps for isolating Streptomyces species from soil samples.
-
Soil Sample Collection and Pre-treatment:
-
Collect soil samples from various locations, particularly those rich in organic matter.
-
Air-dry the soil samples for several days to reduce the population of rapidly growing bacteria.
-
-
Serial Dilution:
-
Suspend 1 gram of the dried soil sample in 9 mL of sterile distilled water to create a 10⁻¹ dilution.
-
Perform a series of tenfold serial dilutions (from 10⁻² to 10⁻⁶) in sterile distilled water.
-
-
Plating:
-
Plate 0.1 mL of the 10⁻⁴, 10⁻⁵, and 10⁻⁶ dilutions onto Starch Casein Agar (B569324) (SCA) plates.
-
The SCA medium is selective for actinomycetes. The composition of SCA is as follows: Soluble Starch (10 g/L), Casein (0.3 g/L), KNO₃ (2 g/L), NaCl (2 g/L), K₂HPO₄ (2 g/L), MgSO₄·7H₂O (0.05 g/L), CaCO₃ (0.02 g/L), FeSO₄·7H₂O (0.01 g/L), and Agar (18 g/L).
-
Supplement the medium with antifungal agents like nystatin (B1677061) (50 µg/mL) and antibacterial agents like nalidixic acid to inhibit the growth of fungi and other bacteria.
-
-
Incubation:
-
Incubate the plates at 28-30°C for 7 to 14 days.
-
-
Colony Selection and Purification:
-
Look for small, chalky, dry, and pigmented colonies with a characteristic earthy odor, which are typical of Streptomyces.
-
Isolate individual colonies and streak them onto fresh SCA plates to obtain pure cultures.
-
-
Identification:
-
Characterize the pure isolates based on their morphological (e.g., aerial and substrate mycelium color, spore chain morphology) and biochemical properties.
-
Protocol 2: Fermentation for Streptomycin Production
This protocol describes the submerged fermentation process for producing streptomycin.
-
Inoculum Preparation:
-
Inoculate a loopful of a pure culture of S. griseus into a seed culture medium (e.g., Tryptic Soy Broth).
-
Incubate the seed culture at 28°C on a rotary shaker for 48-72 hours to obtain a high mycelial biomass.
-
-
Production Medium:
-
Prepare the production medium. A commonly used medium is the Hockenhull medium, which consists of: Glucose (2.5%), Extracted Soybean Meal (4%), Distiller's Dried Solubles (0.5%), and NaCl (0.25%).[1][16] Adjust the initial pH to 7.3-7.5 before sterilization.[4]
-
Other carbon sources like fructose (B13574) and starch can be used, and nitrogen sources can include peptone, meat extract, and ammonium (B1175870) salts.[3]
-
-
Fermentation:
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Carry out the fermentation in a stirred-tank fermenter under submerged aerobic conditions.
-
Maintain the temperature between 25-30°C and the pH in the range of 7.0-8.0.[21]
-
Provide high aeration and agitation throughout the fermentation process, which typically lasts for 7 to 10 days.[21]
-
-
Monitoring:
-
The fermentation process can be divided into three phases:
-
Phase 1 (Rapid Growth): Characterized by rapid mycelial growth and ammonia (B1221849) release from the breakdown of soybean meal, leading to a rise in pH. Streptomycin production is low.[1][14]
-
Phase 2 (Production Phase): Mycelial growth slows down, and streptomycin production increases significantly as glucose and ammonia are consumed. The pH remains relatively constant.[1][14]
-
Phase 3 (Stationary/Decline Phase): Nutrient depletion leads to the cessation of streptomycin production and eventually cell lysis.[1][14]
-
-
Protocol 3: Extraction and Purification of Streptomycin
This protocol details the recovery of streptomycin from the fermentation broth.
-
Harvesting and Clarification:
-
At the end of the fermentation, separate the mycelial biomass from the broth by filtration or centrifugation.
-
-
Adsorption:
-
Acidify the clarified fermentation broth.
-
Add activated carbon to the broth to adsorb the streptomycin. An alternative is to use a cation-exchange resin column.[15]
-
-
Elution:
-
Elute the streptomycin from the activated carbon using acidic alcohol or from the ion-exchange resin using a dilute acid (e.g., HCl).[14]
-
-
Precipitation and Purification:
-
Concentrate the eluate under vacuum.
-
Dissolve the concentrated streptomycin in methanol (B129727) and filter to remove any insoluble impurities.
-
Add acetone (B3395972) to the methanol solution to precipitate the streptomycin.[14]
-
Collect the precipitate by filtration, wash it with acetone, and dry it under vacuum.
-
Further purification can be achieved by recrystallization.
-
Protocol 4: Bioassay for Streptomycin Activity (Agar Well Diffusion Method)
This protocol is used to determine the antimicrobial activity of the produced streptomycin.
-
Preparation of Test Plates:
-
Preparation of Streptomycin Solutions:
-
Prepare a stock solution of the purified streptomycin.
-
Perform serial dilutions of the stock solution to obtain a range of concentrations.
-
-
Agar Well Diffusion:
-
Using a sterile cork borer, create wells (typically 6-8 mm in diameter) in the inoculated agar plates.
-
Add a fixed volume (e.g., 100 µL) of each streptomycin dilution into separate wells.
-
Include a positive control (a known concentration of standard streptomycin) and a negative control (the solvent used to dissolve the streptomycin).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zones of inhibition (clear zones where bacterial growth is inhibited) around each well.
-
A larger zone of inhibition corresponds to a higher antimicrobial activity.
-
The Minimum Inhibitory Concentration (MIC) can be determined as the lowest concentration of streptomycin that results in a visible zone of inhibition.[24]
-
Visualizations
Experimental Workflow for Streptomycin Discovery and Isolation
Caption: Experimental workflow for the isolation of S. griseus, fermentation, extraction, and bioassay of streptomycin.
Streptomycin Biosynthesis Pathway
Caption: Simplified overview of the streptomycin biosynthesis pathway in Streptomyces griseus.
References
- 1. Waksman Discovers the Antibiotic Streptomycin | Research Starters | EBSCO Research [ebsco.com]
- 2. britannica.com [britannica.com]
- 3. The Discovery of Streptomycin | The Scientist [the-scientist.com]
- 4. Streptomycin - Wikipedia [en.wikipedia.org]
- 5. Streptomycin & the Legacy of Dr. Selman Waksman | School of Environmental and Biological Sciences [sebs.rutgers.edu]
- 6. Albert Schatz (scientist) - Wikipedia [en.wikipedia.org]
- 7. The True Story of the Discovery of Streptomycin [albertschatzphd.com]
- 8. Streptomycin, a substance exhibiting antibiotic activity against gram-positive and gram-negative bacteria. 1944 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. Women in the History of Antimicrobial Development [asm.org]
- 11. The Forgotten Women of the Antibiotics Race — Lady Science [ladyscience.com]
- 12. Elizabeth Bugie Gregory: A Forgotten Figure in Streptomycin Discovery - Joyful Microbe [joyfulmicrobe.com]
- 13. Elizabeth Bugie – the invisible woman in the discovery of streptomycin - The Scientista Foundation [scientistafoundation.com]
- 14. Fermentation Studies with Streptomyces griseus: II. Synthetic Media for the Production of Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fermentation studies with Streptomyces griseus. II. Synthetic media for the production of streptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijpsi.org [ijpsi.org]
- 17. semanticscholar.org [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Determination of minimum inhibitory and minimum bactericidal concentrations of Brazilian strains of Leptospira spp. for streptomycin sulphate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 22. exodocientifica.com.br [exodocientifica.com.br]
- 23. scribd.com [scribd.com]
- 24. mlsu.ac.in [mlsu.ac.in]
